Benzene, (1-cyclopenten-1-yl)-2-methyl-
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Overview
Description
Benzene, (1-cyclopenten-1-yl)-2-methyl- is an organic compound with the molecular formula C11H12. It is also known as 1-Phenylcyclopentene. This compound is characterized by a benzene ring attached to a cyclopentene ring with a methyl group at the second position. It is a colorless liquid with a sweet odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-cyclopenten-1-yl)-2-methyl- typically involves the reaction of cyclopentadiene with phenylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of Benzene, (1-cyclopenten-1-yl)-2-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-cyclopenten-1-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, (1-cyclopenten-1-yl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, (1-cyclopenten-1-yl)-2-methyl- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The cyclopentene ring can participate in cycloaddition reactions, forming new cyclic structures. These interactions are facilitated by the electronic properties of the benzene and cyclopentene rings .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-cyclopenten-1-yl-: Similar structure but without the methyl group.
Cyclopentadiene: Lacks the benzene ring.
Phenylacetylene: Contains a triple bond instead of the cyclopentene ring.
Uniqueness
Benzene, (1-cyclopenten-1-yl)-2-methyl- is unique due to the presence of both a benzene ring and a cyclopentene ring with a methyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
37438-00-9 |
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Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-2-methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-6-2-5-9-12(10)11-7-3-4-8-11/h2,5-7,9H,3-4,8H2,1H3 |
InChI Key |
ZOASHLCSRXFLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CCCC2 |
Origin of Product |
United States |
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